molecular formula C18H16N2O3S2 B2765627 4-acetyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034411-67-9

4-acetyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2765627
CAS No.: 2034411-67-9
M. Wt: 372.46
InChI Key: GIEYEIAQLQHLTO-UHFFFAOYSA-N
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Description

4-acetyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

  • Antitumor Derivatives Synthesis : A study by Alqasoumi et al. (2009) focused on synthesizing novel derivatives, including thiophene, to evaluate their antitumor activity. One compound showed effectiveness surpassing the reference drug, doxorubicin.
  • Anticancer and Radiosensitizing Properties : Research by Ghorab et al. (2015) synthesized new sulfonamide derivatives, incorporating thiophene and other moieties, to investigate their in-vitro anticancer activity against human tumor liver cell line (HEPG-2).

Photovoltaic Studies

  • Dicopper(I) Complexes : A study by Jayapal et al. (2018) involved the synthesis of heteroaryl incorporated acetylide-functionalized pyridinyl ligands, including thiophene, for use in dye-sensitized solar cells (DSSCs), indicating moderate power conversion efficiency.

Photodynamic Therapy

  • Zinc Phthalocyanine Derivatives : Research by Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing Schiff base for potential use in photodynamic therapy for cancer treatment.

Synthesis and Characterization

  • Celecoxib Derivatives : Küçükgüzel et al. (2013) explored the synthesis and characterization of Celecoxib derivatives, examining their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties [Ş. Küçükgüzel et al. (2013)].

Antimicrobial Potential

  • Pyrazolo[3,4-b]pyridine Scaffold : Chandak et al. (2013) synthesized a library of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moiety and evaluated their in vitro antibacterial and antifungal activities [Navneet Chandak et al. (2013)].

Alzheimer’s Disease Treatment

  • Potential Multifunctional Agents for Alzheimer’s Disease : Makhaeva et al. (2020) developed hybrid compounds of quinoline and p-tolylsulfonamide as potential drugs for Alzheimer’s disease treatment, showing potent inhibition of acetylcholinesterase and butyrylcholinesterase [G. Makhaeva et al. (2020)].

Mechanism of Action

Target of Action

It’s worth noting that both indole and thiophene derivatives, which are structural components of the compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Given the structural components of the compound, it can be inferred that the compound may interact with its targets through hydrogen bonding . This interaction could potentially lead to changes in the function of the target proteins, thereby exerting its biological effects.

Biochemical Pathways

Indole and thiophene derivatives have been reported to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

The solubility of a compound in organic solvents, such as alcohol and ether, can influence its bioavailability

Result of Action

Compounds with similar structural components have been reported to induce various nuclear features such as chromatin fragmentation and condensation, nuclei condensation . This suggests that the compound could potentially have similar effects.

Action Environment

The solubility of a compound can be influenced by environmental factors such as temperature and ph, which could in turn affect its action and efficacy .

Properties

IUPAC Name

4-acetyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-13(21)15-4-6-17(7-5-15)25(22,23)20-11-14-9-16(12-19-10-14)18-3-2-8-24-18/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEYEIAQLQHLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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